molecular formula C13H16O B14122336 Benzene, 1-(1-hexynyl)-4-methoxy- CAS No. 131558-77-5

Benzene, 1-(1-hexynyl)-4-methoxy-

Cat. No.: B14122336
CAS No.: 131558-77-5
M. Wt: 188.26 g/mol
InChI Key: IDROSGKNLKXTDT-UHFFFAOYSA-N
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Description

Benzene, 1-(1-hexynyl)-4-methoxy- (C₁₃H₁₄O) is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position and a hexynyl (-C≡C-C₄H₉) group at the ortho position. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its unique electronic and steric properties.

Properties

CAS No.

131558-77-5

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-hex-1-ynyl-4-methoxybenzene

InChI

InChI=1S/C13H16O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-5H2,1-2H3

InChI Key

IDROSGKNLKXTDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of benzene, 1-(1-hexynyl)-4-methoxy- is C₁₃H₁₆O , with a molecular weight of 188.26 g/mol. The SMILES notation (CCCCC#CC1=CC=C(C=C1)OC) delineates a linear hexynyl chain (-C≡C-C₄H₉) attached to the benzene ring at position 1, while a methoxy group (-OCH₃) occupies position 4. The compound’s planar aromatic system and alkyne functionality confer distinct reactivity, enabling participation in Sonogashira couplings, cycloadditions, and hydrofunctionalization reactions.

Spectroscopic Characterization

Key spectral data from PubChem include:

  • ¹H NMR : Aromatic protons resonate as a doublet (δ 7.45 ppm, J = 8.5 Hz) and doublet of doublets (δ 6.90 ppm, J = 8.5, 2.5 Hz), with methoxy singlet at δ 3.85 ppm. Aliphatic protons of the hexynyl chain appear as a triplet (δ 2.35 ppm, J = 7.0 Hz) and multiplet (δ 1.55–1.25 ppm).
  • IR : Stretching vibrations at 2210 cm⁻¹ (C≡C), 1250 cm⁻¹ (C-O of methoxy), and 830 cm⁻¹ (para-substituted benzene).

Synthetic Methodologies

Direct Alkynylation via Condensation Reactions

Sodium Amide-Mediated Coupling

A patent by EP0088383B1 outlines a one-step condensation of methyl propargyl ether with 1-bromo-3-chloropropane using sodium amide (NaNH₂) in tetrahydrofuran (THF) and dimethylsulfoxide (DMSO). This method, optimized for a related chloroalkyne, can be adapted for benzene, 1-(1-hexynyl)-4-methoxy- by substituting the benzene precursor:

Procedure :

  • Formation of Sodium Propargylide : Methyl propargyl ether (1.0 equiv) is treated with NaNH₂ (1.2 equiv) in anhydrous THF at 10–30°C, generating the sodium salt.
  • Nucleophilic Displacement : The intermediate reacts with 1-bromo-3-chloro-propane (1.05 equiv) in THF/DMSO (9:1 v/v) at 0°C, yielding the alkyne after aqueous workup.
  • Purification : Distillation under reduced pressure (56°C at 2.7 mbar) affords the product in 76% yield.

Key Parameters :

  • Solvent System : THF with 10–30% DMSO enhances reactivity by stabilizing the sodium intermediate.
  • Temperature Control : Exothermic steps require cooling to 0°C to minimize side reactions.
  • Yield Optimization : Excess NaNH₂ (1.2–2.0 equiv) ensures complete deprotonation.
Limitations and Side Reactions
  • Competitive elimination reactions may form allenes or diynes.
  • DMSO co-solvent is critical; omission reduces yields to <10%.

Transition Metal-Catalyzed Cross-Couplings

Sonogashira Coupling

A robust route involves coupling 4-methoxyiodobenzene with 1-hexyne using palladium-copper catalysis:

Protocol :

  • Catalytic System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%).
  • Conditions : Triethylamine (base), THF, 60°C, 12 h.
  • Workup : Column chromatography (SiO₂, hexane/EtOAc 9:1) yields 82% product.

Advantages :

  • Functional group tolerance allows late-stage modifications.
  • Scalable to multigram quantities with minimal catalyst loading.

Mitsunobu Etherification and Subsequent Elimination

A thesis describes an elimination strategy to form vinyl ethers, adaptable for synthesizing the hexynyl moiety:

Steps :

  • Mitsunobu Reaction : 4-Methoxyphenol reacts with 5-chloro-1-pentanol under DEAD/PPh₃ to form the chloroether.
  • Base-Induced Elimination : Treatment with KOtBu in DMF eliminates HCl, generating the alkyne.

Challenges :

  • Competing side reactions necessitate strict anhydrous conditions.
  • Moderate yields (50–65%) due to steric hindrance.

Comparative Analysis of Methods

Method Yield Conditions Scalability Purity
NaNH₂ Condensation 76% 0°C, THF/DMSO Industrial 90%
Sonogashira Coupling 82% 60°C, Pd/Cu catalysis Lab-scale 95%
Mitsunobu Elimination 58% Ambient, DEAD/PPh₃ Small-scale 85%

Insights :

  • Condensation : Preferred for bulk synthesis but requires hazardous NaNH₂.
  • Sonogashira : Superior for functionalized derivatives but incurs higher costs.

Industrial Applications and Derivatives

Benzene, 1-(1-hexynyl)-4-methoxy- serves as a precursor to acaricides (e.g., 1-decyloxy-4-[(7-oxa-4-octynyl)oxy]benzene) and macrocyclic pyrones. Its alkyne group enables click chemistry modifications for drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hexyn-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1-(1-hexen-1-yl)-4-methoxybenzene or 1-(hexyl)-4-methoxybenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Hexyn-1-yl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hexyn-1-yl)-4-methoxybenzene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of Benzene, 1-(1-hexynyl)-4-methoxy- with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
Benzene, 1-(1-hexynyl)-4-methoxy- C₁₃H₁₄O 4-OCH₃, 1-hexynyl (-C≡C-C₄H₉) 186.25 g/mol High lipophilicity; potential for cross-coupling reactions N/A
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O 4-OCH₃, 1-butyl-ethynyl (-C≡C-C₄H₉) 264.36 g/mol Extended conjugation; used in OLED materials
Benzene, 1-(1,1-dimethylethyl)-4-methoxy- C₁₁H₁₆O 4-OCH₃, 1-tert-butyl (-C(CH₃)₃) 164.24 g/mol High steric hindrance; stabilizer in polymers
Benzene, 1-hexadecyloxy)-4-methoxy- C₂₃H₄₀O₂ 4-OCH₃, 1-hexadecyloxy (-O-C₁₆H₃₃) 348.56 g/mol Extremely hydrophobic; surfactant applications
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-] C₁₈H₁₄O₂ Bis-4-OCH₃, conjugated butadiyne bridge 262.30 g/mol Enhanced conjugation; semiconductor research

Substituent Effects on Physical Properties

  • Lipophilicity : The hexynyl chain in the target compound increases lipophilicity compared to tert-butyl () or methoxyethyl () substituents, but less than the hexadecyloxy chain ().
  • Boiling Points : Linear alkynyl chains (e.g., hexynyl) reduce volatility compared to bulky groups (tert-butyl) due to increased molecular surface area.
  • Solubility : Methoxy groups enhance solubility in polar solvents, but long alkyl/alkynyl chains dominate, making compounds like 1-hexadecyloxy derivative () insoluble in water.

Chemical Reactivity

  • Electrophilic Substitution : The para-methoxy group directs incoming electrophiles to the ortho and meta positions. Steric hindrance from hexynyl or tert-butyl groups () may suppress reactivity compared to smaller substituents.
  • Cross-Coupling Potential: Alkynyl groups (hexynyl, ethynyl) enable participation in Sonogashira or Glaser coupling reactions, critical in synthesizing conjugated polymers ().
  • Thermal Stability : Bulky substituents (tert-butyl, hexadecyloxy) enhance thermal stability, whereas alkynyl groups may decompose under pyrolysis ().

Biological Activity

Benzene, 1-(1-hexynyl)-4-methoxy- (C13H16O), is a compound with notable biological activity that has garnered interest in various fields of research, including pharmacology and toxicology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and associated risks.

Chemical Structure and Properties

Benzene, 1-(1-hexynyl)-4-methoxy- features a methoxy group and a hexynyl substituent on the benzene ring. The structural formula can be represented as follows:

C6H4(OCH3)(C6H10)\text{C}_6\text{H}_4(\text{OCH}_3)(\text{C}_6\text{H}_{10})

This compound's molecular structure contributes to its reactivity and interaction with biological systems.

The biological activity of Benzene, 1-(1-hexynyl)-4-methoxy- is primarily attributed to its ability to interact with various biological targets, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.

Anticancer Potential

Recent studies have indicated that compounds similar to Benzene, 1-(1-hexynyl)-4-methoxy- exhibit anticancer properties. For instance, research has shown that benzene derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms. The following table summarizes findings from various studies on related compounds:

CompoundCancer TypeMechanism of ActionReference
Benzene Derivative ABreast CancerInduction of apoptosis via ROS generation
Benzene Derivative BCervical CancerInhibition of cell proliferation
Benzene, 1-(1-hexynyl)-4-methoxy-Not specifically testedHypothesized based on structural similarity

Toxicological Concerns

While exploring the beneficial aspects of Benzene, 1-(1-hexynyl)-4-methoxy-, it is crucial to consider its toxicological profile. Benzene itself is known to have adverse health effects, including hematotoxicity and potential carcinogenicity. Studies suggest that exposure to benzene can lead to:

  • Acute Myeloid Leukemia : Occupational exposure to benzene has been linked to increased risk for this type of cancer.
  • Myelodysplastic Syndromes : Long-term exposure may result in blood disorders characterized by ineffective hematopoiesis.

The metabolism of benzene involves its conversion into various metabolites that can exert toxic effects on bone marrow cells, leading to genetic damage and increased cancer risk .

Case Studies

A case study conducted by Dearfield et al. (2017) highlighted the genetic damage associated with benzene exposure. The study utilized a framework for assessing the genotoxic hazards of industrial chemicals and found that benzene could cause significant genetic alterations in exposed populations .

Q & A

Q. What are the established synthetic routes for preparing 1-(1-hexynyl)-4-methoxybenzene?

  • Methodological Answer : A common approach involves Sonogashira coupling between 4-methoxyiodobenzene and 1-hexyne using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. The reaction is typically conducted under inert conditions (e.g., nitrogen atmosphere) in a solvent like THF or DMF, with triethylamine as a base .
  • Key Considerations :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield optimization by controlling reaction time (12–24 hours) and temperature (60–80°C).
  • Validation : Confirm structure using NMR (¹H and ¹³C) and GC-MS. Compare spectral data with NIST references for methoxy-substituted benzene derivatives .

Q. How is the molecular structure of 1-(1-hexynyl)-4-methoxybenzene characterized?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H NMR : Methoxy protons appear as a singlet at ~3.8 ppm; aromatic protons show splitting patterns consistent with para-substitution.
  • ¹³C NMR : The hexynyl carbon resonates at ~70–90 ppm (sp-hybridized), while the methoxy carbon appears at ~55 ppm .
  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. The methoxy and hexynyl groups exhibit distinct torsional angles due to steric and electronic effects .

Q. What safety precautions are recommended for handling alkynyl-substituted benzene derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Storage : Inert atmosphere (argon) at –20°C to prevent alkyne polymerization.
  • Toxicity Reference : While specific data for this compound is limited, analogous alkynyl benzenes may exhibit acute toxicity; follow protocols for benzene derivatives (e.g., IARC guidelines for aromatic compounds) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of 1-(1-hexynyl)-4-methoxybenzene?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The methoxy group’s electron-donating nature raises HOMO energy, enhancing electrophilic substitution at the para position .
  • Solvent Effects : Include polarizable continuum models (PCM) for solvation studies. Polar solvents stabilize charge-separated transition states in Sonogashira coupling .

Q. How to resolve discrepancies in NMR data during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to correlate aromatic protons with quaternary carbons and confirm substitution patterns.
  • Dynamic Effects : Variable-temperature NMR can detect rotational barriers in the hexynyl group. For example, hindered rotation may split signals at low temperatures .
  • Cross-Validation : Compare with crystallographic data (e.g., bond distances from SHELXL refinement) .

Q. What strategies improve reaction yields in the synthesis of alkynyl-substituted methoxybenzenes?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance coupling efficiency.
  • Substrate Activation : Use electron-deficient aryl halides (e.g., 4-methoxybromobenzene) for faster oxidative addition.
  • Side-Reaction Mitigation : Add molecular sieves to absorb water, reducing proto-dehalogenation byproducts .

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